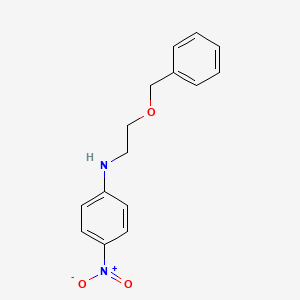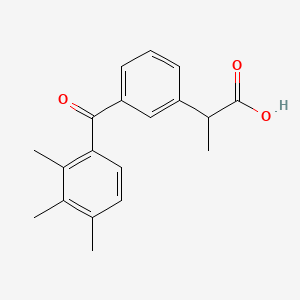![molecular formula C30H21Cl2N5O8 B13433913 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form 2-(2-chlorobenzoyl)-4-nitroaniline. This intermediate is then reacted with iminodiacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] involves its interaction with specific molecular targets. The compound’s nitro and chlorobenzoyl groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
- 2,2’-Iminobis(N-phenylacetamide)
Uniqueness
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is unique due to its dual functional groups, which provide a combination of reactivity and potential biological activity not commonly found in similar compounds. The presence of both nitro and chlorobenzoyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
分子式 |
C30H21Cl2N5O8 |
|---|---|
分子量 |
650.4 g/mol |
IUPAC名 |
2-[[2-[2-(2-chlorobenzoyl)-4-nitroanilino]-2-oxoethyl]amino]-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C30H21Cl2N5O8/c31-23-7-3-1-5-19(23)29(40)21-13-17(36(42)43)9-11-25(21)34-27(38)15-33-16-28(39)35-26-12-10-18(37(44)45)14-22(26)30(41)20-6-2-4-8-24(20)32/h1-14,33H,15-16H2,(H,34,38)(H,35,39) |
InChIキー |
KVASHZGEBRLTOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CNCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


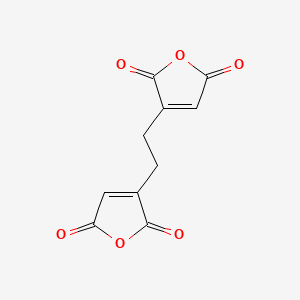

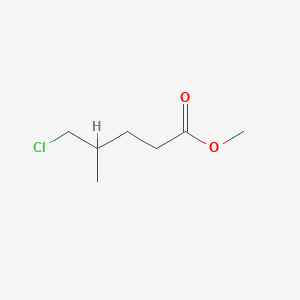

![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)

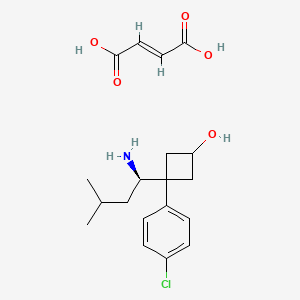
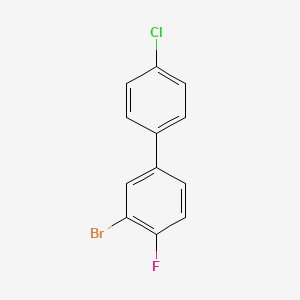
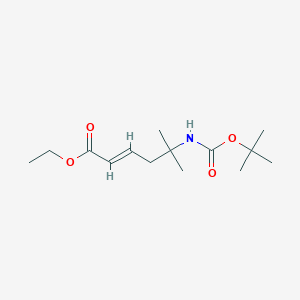
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
